![molecular formula C30H30FN3O6S B3018746 N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-48-2](/img/structure/B3018746.png)

N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

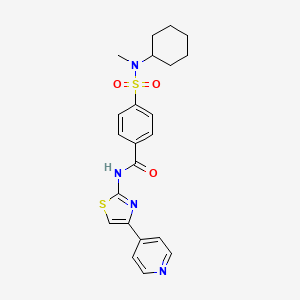

The compound appears to be a complex organic molecule that may be related to the quinazoline derivatives discussed in the provided papers. Quinazoline and its derivatives are heterocyclic compounds that have been studied for various phototransformations and synthetic pathways. The compound includes a quinazoline core, which is a bicyclic structure consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The molecule also contains additional functional groups such as ether, thioether, and amide linkages, which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been explored in the provided papers. For instance, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate was achieved starting from thioacylhydrazone via cyclization of the acetylamino thioacylhydrazone . This suggests that similar synthetic strategies could potentially be applied to the synthesis of N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(

Scientific Research Applications

Antitumor Activity

The scientific research surrounding the compound N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide and its analogues primarily focuses on their potential antitumor properties. A notable study on quinazolinone derivatives, including structures similar to the specified compound, showed significant in vitro antitumor activity. These derivatives were synthesized and evaluated against a range of tumor cell lines, demonstrating activities almost equal to or higher than standard drugs like 5-fluorouracil, gefitinib, and erlotinib, particularly against lung, CNS, and breast cancer cells (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017). Another study on 3-benzyl-substituted-4(3H)-quinazolinones highlighted their broad-spectrum antitumor activity, with certain derivatives being 1.5–3.0-fold more potent than 5-FU against various cancer cell lines (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Molecular Docking Studies

Molecular docking studies have played a crucial role in understanding the interaction of quinazolinone derivatives with target proteins such as EGFR kinase enzyme. This insight is crucial for designing compounds with enhanced antitumor efficacy. For instance, compounds exhibiting excellent antitumor properties were docked into the EGFR kinase enzyme to study their mode of binding, offering valuable information on how these molecules interact with their targets to inhibit cancer cell growth (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

Synthesis and Structural Studies

The synthesis and structural characterization of quinazolinone derivatives, including those with similar structures to the specified compound, have been extensively studied. These studies provide a foundation for further investigations into their biological activities and potential therapeutic applications. The detailed synthesis processes, along with characterization through techniques like NMR and X-ray diffraction, are crucial for confirming the structure of these potentially therapeutic agents (Mohamed, Ayyad, Shawer, Abdel-Aziz, & El-Azab, 2016).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30FN3O6S/c1-37-24-10-7-19(14-25(24)38-2)11-12-32-28(35)4-3-13-34-29(36)22-15-26-27(40-18-39-26)16-23(22)33-30(34)41-17-20-5-8-21(31)9-6-20/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCUDGDKNSAPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)F)OCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)

![5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3018669.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B3018670.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018677.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3018679.png)

![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3018686.png)